
Peplomycin
Descripción general
Descripción
La peplomicina es un antibiótico glicopéptido derivado de la bacteria Streptomyces verticillus. Es un análogo novedoso de la bleomicina, diseñado para tener una toxicidad pulmonar reducida en comparación con su predecesor. La peplomicina se utiliza principalmente en el tratamiento de diversos cánceres, incluidos el linfoma maligno, el cáncer de cabeza y cuello, el cáncer de pulmón, el cáncer de próstata y el cáncer de piel .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La peplomicina se sintetiza mediante una serie de reacciones químicas complejas que involucran la modificación de la molécula de bleomicinaLas rutas de síntesis exactas y las condiciones de reacción son propietarias y a menudo implican múltiples pasos de síntesis orgánica, incluida la protección y desprotección de grupos funcionales, reacciones de acoplamiento y procesos de purificación .
Métodos de Producción Industrial: La producción industrial de peplomicina implica la fermentación de Streptomyces verticillus seguida de la extracción y purificación del compuesto. El proceso de fermentación se optimiza para maximizar el rendimiento y la pureza, y el proceso de extracción implica varias técnicas cromatográficas para aislar la peplomicina de otros subproductos de fermentación .
Análisis De Reacciones Químicas
Tipos de Reacciones: La peplomicina experimenta diversas reacciones químicas, que incluyen:
Oxidación: La peplomicina puede oxidarse para formar especies reactivas de oxígeno, que contribuyen a su actividad antitumoral.
Reducción: Las reacciones de reducción pueden modificar el dominio de unión al metal de la peplomicina, afectando su capacidad para escindir el ADN.
Reactivos y Condiciones Comunes:
Oxidación: Se utilizan comúnmente peróxido de hidrógeno y otros agentes oxidantes.
Reducción: Se emplean agentes reductores como el borohidruro de sodio.
Sustitución: Se utilizan diversos nucleófilos y electrófilos en condiciones controladas para lograr las sustituciones deseadas.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen derivados modificados de peplomicina con actividad biológica alterada y toxicidad reducida .
Aplicaciones Científicas De Investigación
La peplomicina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar antibióticos glicopéptidos y sus interacciones con el ADN.
Biología: Se investiga por sus efectos en los procesos celulares, incluidos los mecanismos de apoptosis y reparación del ADN.
Medicina: Se emplea en ensayos clínicos para el tratamiento de diversos cánceres, con un enfoque en la reducción de los efectos secundarios en comparación con la bleomicina.
Industria: Se utiliza en el desarrollo de nuevos agentes antitumorales y como compuesto de referencia en la investigación farmacéutica
Mecanismo De Acción
La peplomicina ejerce sus efectos uniéndose al ADN y provocando roturas de cadena. Este proceso implica la formación de un complejo metal-peplomicina que genera especies reactivas de oxígeno, lo que lleva a la escisión del ADN. El grupo bitiazola de la peplomicina se intercala en el ADN, mientras que el dominio de unión al metal activa el oxígeno para producir las especies reactivas. Este mecanismo interrumpe la replicación y transcripción del ADN, lo que finalmente conduce a la muerte celular .
Compuestos Similares:
Bleomicina: El compuesto madre del que se deriva la peplomicina. Tiene una toxicidad pulmonar más alta pero una actividad antitumoral similar.
Mitomicina: Otro antibiótico glicopéptido con un mecanismo de acción diferente, utilizado principalmente en el tratamiento de cánceres gastrointestinales.
Dactinomicina: Un antibiótico antitumoral que se intercala en el ADN e inhibe la síntesis de ARN
Unicidad de la Peplomicina: La peplomicina es única por su toxicidad pulmonar reducida en comparación con la bleomicina, lo que la convierte en una alternativa más segura para los pacientes con afecciones pulmonares preexistentes. Su capacidad para inducir apoptosis en las células cancerosas y minimizar los efectos secundarios la convierte en una valiosa adición al arsenal de agentes antitumorales .
Comparación Con Compuestos Similares
Bleomycin: The parent compound from which peplomycin is derived. It has higher pulmonary toxicity but similar antitumor activity.
Mitomycin: Another glycopeptide antibiotic with a different mechanism of action, primarily used in the treatment of gastrointestinal cancers.
Dactinomycin: An antitumor antibiotic that intercalates into DNA and inhibits RNA synthesis
Uniqueness of this compound: this compound is unique in its reduced pulmonary toxicity compared to bleomycin, making it a safer alternative for patients with pre-existing lung conditions. Its ability to induce apoptosis in cancer cells while minimizing side effects makes it a valuable addition to the arsenal of antitumor agents .
Propiedades
IUPAC Name |
[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-3-hydroxy-5-[[(2S,3R)-3-hydroxy-1-oxo-1-[2-[4-[4-[3-[[(1S)-1-phenylethyl]amino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]butan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H88N18O21S2/c1-24-39(76-52(79-50(24)64)31(16-37(63)83)71-17-30(62)51(65)89)56(93)78-41(47(32-18-67-23-72-32)98-60-49(45(87)43(85)35(19-80)97-60)99-59-46(88)48(100-61(66)95)44(86)36(20-81)96-59)57(94)73-27(4)42(84)25(2)53(90)77-40(28(5)82)55(92)70-15-12-38-74-34(22-101-38)58-75-33(21-102-58)54(91)69-14-9-13-68-26(3)29-10-7-6-8-11-29/h6-8,10-11,18,21-23,25-28,30-31,35-36,40-49,59-60,68,71,80-82,84-88H,9,12-17,19-20,62H2,1-5H3,(H2,63,83)(H2,65,89)(H2,66,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,64,76,79)/t25-,26-,27+,28+,30-,31-,35-,36+,40-,41-,42-,43+,44+,45-,46-,47-,48-,49-,59+,60-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMGFXOHTOXMQP-GFAGFCTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCN[C@@H](C)C7=CC=CC=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H88N18O21S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70384-29-1 (sulfate (1:1) salt) | |
| Record name | Peplomycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068247858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701024414 | |
| Record name | Peplomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68247-85-8 | |
| Record name | Peplomycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68247-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Peplomycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068247858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peplomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Peplomycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEPLOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56H9L80NIZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Peplomycin?
A1: this compound exerts its antitumor effect primarily by causing DNA damage. [, , ] It binds to DNA and, in the presence of oxygen and metal ions like iron, generates reactive oxygen species. [] These reactive species cause single- and double-strand breaks in DNA, ultimately leading to cell death. [, , ]
Q2: How does this compound's interaction with DNA differ in cancerous versus normal cells?
A2: Research suggests that this compound exhibits some selectivity towards cancerous cells. [] While the exact mechanism underlying this selectivity remains unclear, studies have shown that this compound more potently inhibits DNA polymerase alpha and DNA ligase in leukemic cells compared to normal lymphocytes and thymocytes. [] This suggests potential differences in drug uptake, metabolism, or DNA repair mechanisms between cancerous and normal cells.
Q3: Does this compound induce apoptosis in cancer cells?
A3: While this compound primarily induces cell death through DNA damage, studies using oral squamous cell carcinoma cell lines have shown that it only slightly modifies the activity of caspases 3, 8, and 9, key enzymes involved in apoptosis. [] Electron microscopy studies revealed that this compound treatment led to mitochondrial vacuolation and enlargement of the endoplasmic reticulum in these cells, suggesting alternative cell death pathways might be involved. []
Q4: What is the molecular structure of this compound?
A5: While the provided research articles don’t explicitly state the molecular formula and weight of this compound, they highlight its structural similarity to Bleomycin. [, ] this compound is a derivative of Bleomycin, differing primarily in the terminal amine side chain. [] This structural modification contributes to this compound's unique pharmacological properties.
Q5: What formulation strategies have been explored to improve this compound delivery?
A7: Several studies highlight the potential of using activated carbon particles as a carrier for this compound. [, , , ] This formulation, known as PEP-CH, has demonstrated reduced pulmonary toxicity compared to traditional this compound solutions. [] Furthermore, PEP-CH showed enhanced anti-cancer efficacy against lymph node metastasis in mice, suggesting its potential for targeted drug delivery. [, ]
Q6: What is the pharmacokinetic profile of this compound?
A8: Research indicates that this compound, like Bleomycin, concentrates in certain tissues, such as the skin and lungs. [] This is thought to be due to low activity of the this compound-inactivating enzyme, Bleomycin hydrolase, in these tissues. [, ] Studies using continuous subcutaneous infusion of this compound in patients with cervical cancer demonstrated that this compound concentrations in tumor tissue were higher than in normal cervical tissue. [] The concentration in lymph nodes was found to be equal to or higher than in serum. []
Q7: What is the evidence for this compound's efficacy in preclinical and clinical settings?
A9: this compound has shown promising antitumor activity in both preclinical and clinical studies. In a rat model of tongue carcinoma, this compound demonstrated a 25.5% effective rate based on tumor reduction. [] Clinically, this compound has been investigated in various cancers, including oral squamous cell carcinoma, penile carcinoma, and prostate cancer. [, , ]
Q8: Does this compound induce drug resistance?
A10: While not extensively discussed in the provided research, the development of resistance to this compound is a possibility, as observed with other chemotherapeutic agents. One study reported complete inhibition of melanoma tumor growth when combining hyperthermia with a low dose of this compound, even in a melanoma type resistant to a higher dose of this compound alone. [] This highlights the potential of combination therapies in overcoming resistance mechanisms.
Q9: Are there biomarkers to predict this compound efficacy or monitor treatment response?
A12: Research has explored the use of squamous cell carcinoma antigen (SCC), also known as TA-4, as a potential biomarker for this compound treatment response. [] In vitro and in vivo studies using a uterine cervical cancer cell line showed that this compound treatment increased SCC production. [] This suggests that monitoring SCC levels could potentially help assess treatment efficacy.
Q10: What analytical methods are employed to study this compound?
A13: Various analytical techniques have been employed to study this compound, including high-performance liquid chromatography (HPLC) for quantifying the drug in biological samples. [, ] Additionally, 13C NMR spectroscopy has been used for structural characterization of this compound. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



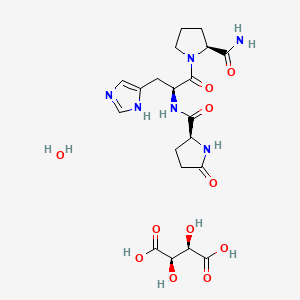
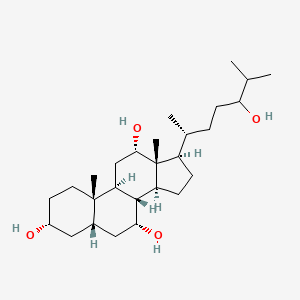
![sodium;[3-[(4-tert-butyl-1,3-thiazol-2-yl)methoxy]benzoyl]-[5-[3-(4-chlorophenyl)sulfonylpropyl]-2-(2H-tetrazol-5-ylmethoxy)phenyl]azanide;hydrate](/img/structure/B1231017.png)
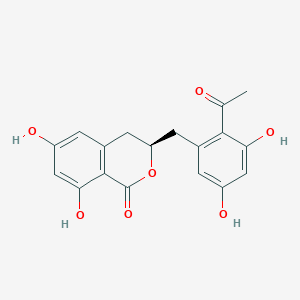
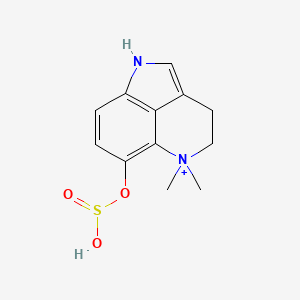
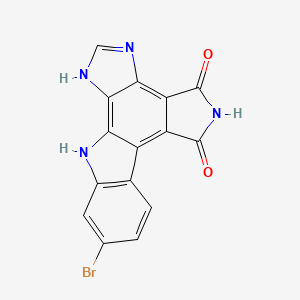
![4-Methyl-2,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B1231022.png)

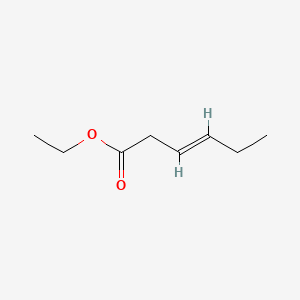
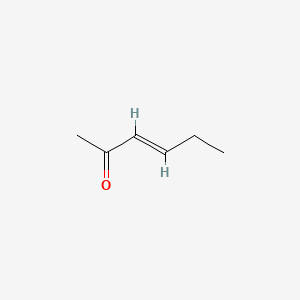
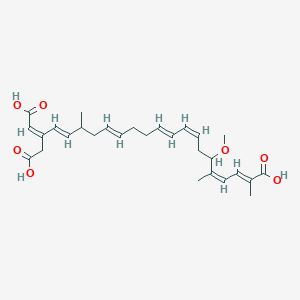
![4-[[2-ethoxy-4-[(Z)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-6-prop-2-enylphenoxy]methyl]benzoic acid](/img/structure/B1231031.png)

